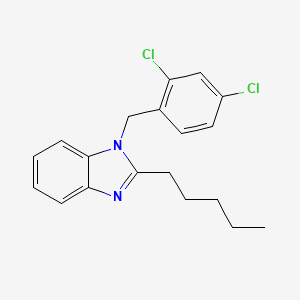![molecular formula C24H17ClN2OS B11484372 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11484372.png)
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that features a biphenyl core with a carboxamide group and a pyridin-2-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Pyridin-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the biphenyl core with a pyridin-2-ylsulfanyl group.
Formation of the Carboxamide Group: The final step involves the reaction of the biphenyl derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
- N-(4-CHLORO-3-NITRO-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
Uniqueness
N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of a biphenyl core with a pyridin-2-ylsulfanyl group and a carboxamide functionality
Properties
Molecular Formula |
C24H17ClN2OS |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C24H17ClN2OS/c25-21-16-18(13-14-22(21)29-23-12-6-7-15-26-23)27-24(28)20-11-5-4-10-19(20)17-8-2-1-3-9-17/h1-16H,(H,27,28) |
InChI Key |
GGKJSAOTKGUNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)SC4=CC=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11484297.png)
![Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B11484304.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11484311.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine, N,N-diethyl-3-(1-naphthalenylmethyl)-](/img/structure/B11484317.png)
![5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484319.png)
![methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11484332.png)
![1-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11484347.png)

![N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11484356.png)
![8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11484360.png)
![4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one](/img/structure/B11484364.png)
![Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11484366.png)
![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide](/img/structure/B11484379.png)
![2-(11-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11484386.png)
